(6S,12aR)-Tadalafil is the specific, pharmacologically active stereoisomer of Tadalafil, a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5). As a member of the pyrazinopyridoindole class, its primary mechanism involves preventing the degradation of cyclic guanosine monophosphate (cGMP), which mediates smooth muscle relaxation and vasodilation. This compound is characterized as a crystalline solid that is practically insoluble in water, a critical factor for experimental design and formulation development. The biological activity of Tadalafil is almost exclusively attributable to the (6R,12aR) configuration, making the procurement of this specific isomer, rather than its diastereomers or a mixture, essential for achieving reproducible and targeted results in research.
The biological activity of Tadalafil is critically dependent on its stereochemistry. The (6R,12aR) configuration is responsible for the high-potency inhibition of PDE5. In direct comparisons, the enantiomeric cis-compound with the (6S,12aS) configuration was found to be inactive at concentrations up to 10 µM. Other diastereomers, such as the (6S,12aR) form, are also described as inactive. Procuring a generic mixture or an incorrect isomer will lead to a dramatic loss of potency and non-reproducible experimental outcomes. For any application requiring targeted PDE5 inhibition, purchasing the specified (6R,12aR)-Tadalafil isomer is the only way to ensure the expected pharmacological effect.
The PDE5 inhibitory activity of Tadalafil is highly dependent on its stereoconfiguration. The cis-(6R,12aR) enantiomer (Tadalafil) is a potent inhibitor with an IC50 of 5 nM. In contrast, its enantiomer, the cis-(6S,12aS) isomer, is essentially inactive, showing no significant inhibition at concentrations up to 10,000 nM (10 µM).
| Evidence Dimension | PDE5 Inhibitory Potency (IC50) |
| Target Compound Data | 5 nM for (6R,12aR)-Tadalafil |
| Comparator Or Baseline | Inactive (>10,000 nM) for (6S,12aS) enantiomer |
| Quantified Difference | >2000-fold difference in potency |
| Conditions | In vitro PDE5 enzyme assay |
This demonstrates that procuring the specific (6R,12aR) isomer is absolutely critical, as other stereoisomers lack the desired biological activity.
Tadalafil exhibits a significantly higher selectivity for PDE5 over other PDE isoforms compared to the common substitute, Sildenafil. Tadalafil is approximately 1020-fold more selective for PDE5 (IC50 = 5 nM) than for PDE6 (IC50 = 5100 nM), the isoform found in the retina. In contrast, Sildenafil shows much lower selectivity, with only about a 12-fold difference between its inhibition of PDE5 (IC50 = 6 nM) and PDE6 (IC50 = 74 nM). This high selectivity minimizes the risk of off-target effects related to PDE6 inhibition, such as visual disturbances, which are associated with Sildenafil.
| Evidence Dimension | Selectivity Ratio (PDE6 IC50 / PDE5 IC50) |
| Target Compound Data | ~1020-fold for Tadalafil |
| Comparator Or Baseline | ~12.3-fold for Sildenafil |
| Quantified Difference | Tadalafil is ~83 times more selective for PDE5 over PDE6 than Sildenafil |
| Conditions | In vitro human recombinant PDE enzyme assays |
For researchers needing to isolate the effects of PDE5 inhibition without confounding off-target effects on PDE6, Tadalafil is the more precise molecular tool.
Tadalafil is characterized by its very low, pH-independent aqueous solubility, measured at approximately 2 µg/mL (0.002 mg/mL). This classifies it as a Biopharmaceutics Classification System (BCS) Class 2 compound (low solubility, high permeability). This contrasts with Sildenafil Citrate, the salt form typically used, which has a higher aqueous solubility of 3.5-4.1 mg/mL. This profound difference in solubility is a critical procurement consideration for any work involving formulation, dissolution studies, or the development of controlled-release systems.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~0.002 mg/mL for Tadalafil |
| Comparator Or Baseline | ~3.5 - 4.1 mg/mL for Sildenafil Citrate |
| Quantified Difference | Sildenafil Citrate is >1750 times more soluble in water than Tadalafil |
| Conditions | Aqueous solution, ambient or physiological temperature. |
Buyers requiring a compound for developing novel lipid-based or amorphous solid dispersion formulations, or for studies where low dissolution rate is a key variable, should select Tadalafil for its distinct and well-characterized low solubility.
Based on its >1000-fold selectivity for PDE5 over PDE6, (6R,12aR)-Tadalafil is the compound of choice for in vitro and ex vivo studies where isolating the PDE5 pathway is critical. This is particularly relevant in research involving retinal cells or other tissues with PDE6 expression, where use of less selective inhibitors like Sildenafil could produce confounding off-target effects.
The extremely low aqueous solubility and high lipophilicity of Tadalafil make it a primary candidate for advanced formulation strategies, including lipid-based delivery systems (e.g., SMEDDS), solid dispersions, and nanoformulations designed to enhance bioavailability or achieve sustained release. Researchers working on these specific delivery challenges should procure Tadalafil over more soluble alternatives like Sildenafil Citrate.
Given that biological activity resides exclusively in the (6R,12aR) isomer, a highly pure sample of this compound is essential as a reference standard for analytical methods. It is required for developing and validating chiral HPLC or other methods to detect and quantify the presence of the inactive (6S,12aS), (6R,12aS), or (6S,12aR) isomers in synthetic batches or formulated products.
Irritant